3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)acrylonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)acrylonitrile involves intricate procedures. For example, the E isomer of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, has been synthesized with details provided on the X-ray crystal structures of both the E and Z isomers (Shinkre et al., 2008). Vinyl phenyl sulfone and related compounds also react with diphenyldiazomethane to form various pyrazoles and pyrazolines, demonstrating the complexity of reactions involving acrylonitrile derivatives (Vasin et al., 2015).
Molecular Structure Analysis
The molecular structure of related acrylonitrile compounds has been thoroughly examined. For instance, the crystal structures of both E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, have been determined using X-ray diffraction, highlighting the importance of molecular geometry in understanding these compounds (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylonitrile derivatives exhibit a range of chemical behaviors. For instance, reactions involving vinyl sulfones and diphenyldiazomethane produce various substituted pyrazoles and pyrazolines (Vasin et al., 2015). Moreover, the color change of certain acrylonitrile compounds upon reaction with amines demonstrates the potential for colorimetric applications (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives are influenced by their molecular structure. For example, the crystal structures of E and Z isomers of related compounds provide insights into their solid-state properties, which can be significant for material science applications (Chenna et al., 2008).
Chemical Properties Analysis
The chemical properties of acrylonitrile derivatives are diverse. For instance, their reactivity in Knoevenagel condensation reactions and their behavior in the presence of various reagents like amines and isocyanides demonstrate a wide range of chemical functionalities (Saegusa et al., 1979).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-21-16-10-6-7-13(17(16)22-2)11-15(12-18)23(19,20)14-8-4-3-5-9-14/h3-11H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHINXKGHOYTOIJ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile |
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